

atropine sulfate's chemical structure and properties

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Compound of Interest

Compound Name: Atropine sulfate

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Chemical Structure and Physicochemical Properties

Atropine sulfate is the sulfate salt of atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as *Atropa belladonna*.^[1] It is a competitive antagonist of muscarinic acetylcholine receptors and is widely used in medicine.^[2] The chemical formula for **atropine sulfate** is $(C_{17}H_{23}NO_3)_2 \cdot H_2SO_4$.^[3] It exists as a colorless or white crystalline powder and is odorless.^[4]^[5] **Atropine sulfate** is known to be sensitive to light.^[4]

Chemical Structure

The structure of atropine is characterized by a tropane ring system. Atropine is a racemic mixture of d- and l-hyoscyamine, with only the l-hyoscyamine isomer being pharmacologically active.^[2]

Caption: Chemical structure of **atropine sulfate**.

Physicochemical Properties

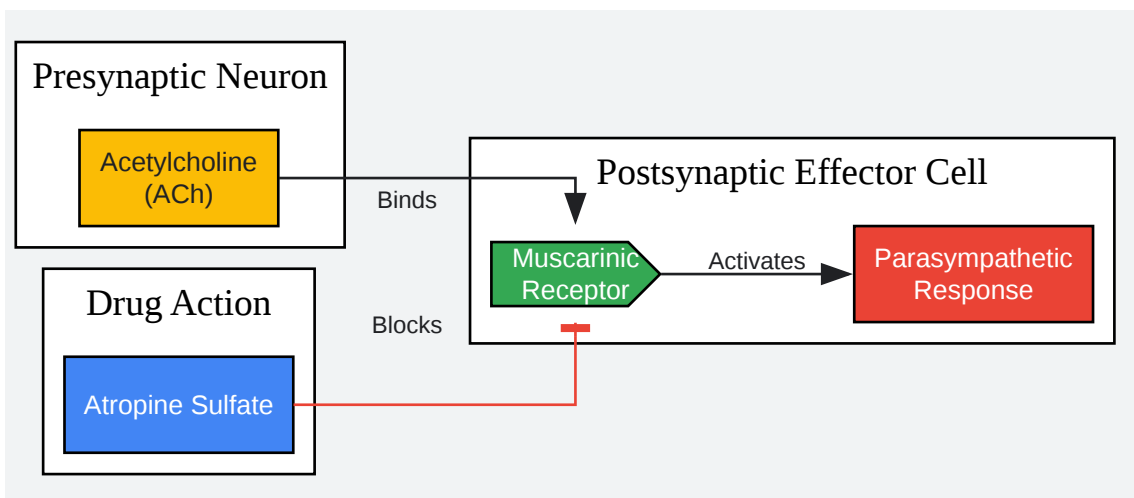
A summary of the key physicochemical properties of **atropine sulfate** is presented in the table below.

Property	Value	References
Molecular Formula	$(C_{17}H_{23}NO_3)_2 \cdot H_2SO_4$	[3]
Molecular Weight	676.82 g/mol (anhydrous)	[1][3]
	694.83 g/mol (monohydrate)	[4][6]
Appearance	Colorless crystals or white crystalline powder	[4][5]
Melting Point	188-194 °C (with decomposition)	[4]
Solubility	Very soluble in water; Freely soluble in ethanol; Practically insoluble in diethyl ether.	[4][5]
pKa	4.35	[7]
LogP	1.83	[7]

Mechanism of Action and Signaling Pathways

Atropine sulfate is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[8][9] It blocks the action of the neurotransmitter acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[10] This inhibition of the parasympathetic nervous system leads to various physiological effects, including increased heart rate, reduced salivation and other secretions, relaxation of smooth muscles, and dilation of the pupils.[8]

The primary signaling pathway involves the direct competition of atropine with acetylcholine for binding to muscarinic receptors. By blocking these receptors, atropine prevents the downstream signaling cascades that are normally initiated by acetylcholine.



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Caption: Atropine's antagonism of muscarinic receptors.

In addition to its primary mechanism, some studies suggest that atropine can modulate other signaling pathways. For instance, it has been shown to inhibit inflammation by downregulating the ERK-c-FOS and PI3K-AKT-NF- κ B pathways.^[11]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **atropine sulfate**.

Identification

Vitali-Morin Reaction:

- Place 1 mg of **atropine sulfate** in a suitable dish.
- Add 3 drops of fuming nitric acid.
- Evaporate the mixture to dryness on a water bath. A yellow residue is obtained.^[12]
- Cool the residue and dissolve it in 1 mL of N,N-dimethylformamide.
- Add 5 to 6 drops of tetraethylammonium hydroxide TS. A red-purple or deep violet color develops.^{[4][12]}

Precipitation with Gold Chloride:

- Prepare a solution of **atropine sulfate** (1 in 50) in 3 N hydrochloric acid.
- Add a few drops of gold chloride TS.
- A lusterless, yellowish-white precipitate is formed.^[4]^[13] This test can distinguish atropine from hyoscyamine, which forms a lustrous precipitate.^[13]

Melting Point Determination

- Dry the **atropine sulfate** sample in a vacuum over phosphorus (V) oxide at 110°C for 4 hours.^[4]
- Introduce the dried sample into a capillary tube.
- Heat a bath to 180°C.
- Place the capillary tube in the bath and continue to heat at a rate of approximately 3°C per minute.^[4]
- Record the temperature range over which the substance melts, which is typically between 188°C and 194°C with decomposition.^[4]

Assay (Titration)

- Accurately weigh about 0.25 g of previously dried **atropine sulfate**.
- Dissolve the sample in 30 mL of glacial acetic acid, warming if necessary, and then cool.
- Add 3 drops of crystal violet TS as an indicator.
- Titrate with 0.05 mol/L perchloric acid VS until the color of the solution changes from purple through blue to blue-green.^[4]
- Perform a blank determination and make any necessary corrections.

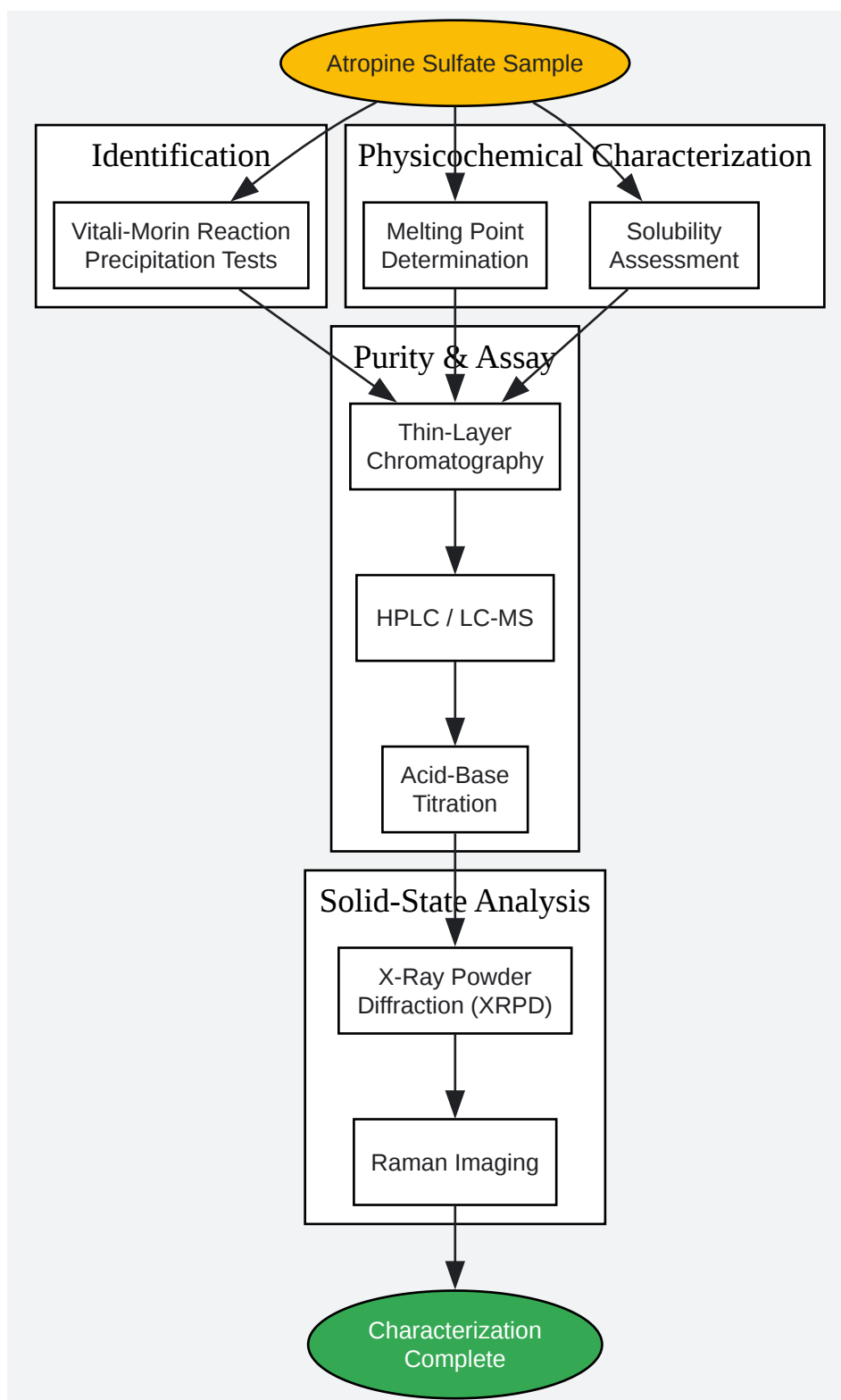
Chromatographic Analysis

Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel.
- Mobile Phase: A mixture of chloroform, acetone, and diethylamine (5:4:1 by volume).[12]
- Sample Preparation: Shake a quantity of powdered tablets equivalent to 10 mg of **atropine sulfate** with 2 mL of ethanol. Centrifuge and use the supernatant.[12]
- Standard Preparation: Dissolve 25 mg of **atropine sulfate** RS in 5 mL of ethanol.[12]
- Procedure: Apply 5 µL of each solution to the plate. After development, heat the plate at 105°C for 20 minutes, cool, and spray with potassium iodobismuthate TS2. The principal spot from the sample should correspond in position and appearance to the standard.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can be used for the quantification of **atropine sulfate** in low-concentration formulations like triturates.[14] A validated LC-MS/MS method would typically involve:

- Sample Preparation: Extraction of **atropine sulfate** from the matrix.
- Chromatographic Separation: Using a suitable column (e.g., C18) and mobile phase to separate atropine from other components.
- Mass Spectrometric Detection: Using multiple reaction monitoring (MRM) for specific and sensitive quantification.



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Caption: General workflow for **atropine sulfate** characterization.

Solid-State Characterization

X-Ray Powder Diffraction (XRPD) and Raman Chemical Imaging: These techniques are particularly useful for analyzing the solid-state properties of **atropine sulfate**, such as crystallinity and its dispersion within a mixture (e.g., in tablets or triturates).[14]

- XRPD can be used to identify the crystalline form of **atropine sulfate** and distinguish it from amorphous forms.[14]
- Raman chemical imaging can provide spatial information on the distribution of **atropine sulfate** within a formulation, which is crucial for assessing content uniformity.[14]

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